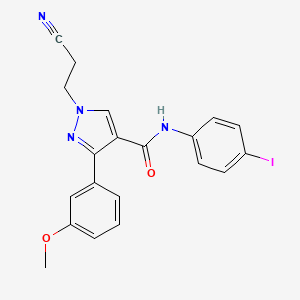![molecular formula C20H24O3 B5118375 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of paracetamol and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene is not fully understood, but it is believed to involve the inhibition of the reuptake of the endocannabinoid anandamide. Anandamide is an endogenous cannabinoid that is involved in pain regulation and inflammation. By inhibiting its reuptake, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene increases the levels of anandamide in the body, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have a number of biochemical and physiological effects in animal models. These include the inhibition of cyclooxygenase-2 (COX-2), the reduction of oxidative stress, and the modulation of calcium ion channels. Additionally, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several advantages for use in laboratory experiments. It is a well-characterized compound that can be synthesized in large quantities. Additionally, it has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are also limitations to its use. For example, the exact mechanism of action is not fully understood, and the compound may have off-target effects that need to be considered.
Orientations Futures
There are several future directions for research on 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is its potential use as a therapeutic agent for pain and inflammation. Additionally, there is interest in exploring its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the exact mechanism of action of 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene and its potential off-target effects.
Méthodes De Synthèse
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 4-methylphenol with allyl bromide to form 4-allylphenol, which is then reacted with 3-chloropropyl ether to form 1-[3-(2-allylphenoxy)propoxy]-4-allylbenzene. Finally, the compound is methoxylated using sodium methoxide to form 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene.
Applications De Recherche Scientifique
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. Additionally, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-4-8-17-9-5-6-10-18(17)22-13-7-14-23-19-12-11-16(2)15-20(19)21-3/h4-6,9-12,15H,1,7-8,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIHFPRRBHHIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)
![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)



![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)